1-Chloro-2,3-dimethylbenzene; 4-chloro-1,2-dimethylbenzene
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Overview
Description
1-Chloro-2,3-dimethylbenzene and 4-chloro-1,2-dimethylbenzene are organic compounds that belong to the class of aromatic hydrocarbons. These compounds are derivatives of benzene, where chlorine and methyl groups are substituted at specific positions on the benzene ring. They are used in various chemical processes and have applications in different fields of research and industry.
Mechanism of Action
Target of Action
It has been suggested that the compound can inhibit tdg activity .
Mode of Action
It is known that the compound interacts with its targets through a two-step mechanism . In the first, slow or rate-determining step, the compound forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that the compound can react with various amines, mercaptans, and nitriles under aryne forming conditions to yield 4-substituted 1,2-dimethyl benzenes .
Result of Action
It is known that the compound can inhibit tdg activity .
Action Environment
It is known that the compound can react with various amines, mercaptans, and nitriles under aryne forming conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2,3-dimethylbenzene and 4-chloro-1,2-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. In these reactions, a chlorine atom is introduced to the benzene ring in the presence of a catalyst such as aluminum chloride (AlCl3). The methyl groups are typically introduced through Friedel-Crafts alkylation, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of these compounds involves similar electrophilic aromatic substitution reactions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired products .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2,3-dimethylbenzene and 4-chloro-1,2-dimethylbenzene undergo various chemical reactions, including:
Substitution Reactions: These compounds can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, mercaptans, and nitriles.
Oxidation and Reduction: The methyl groups can be oxidized to form carboxylic acids or reduced to form alkanes under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide (NaNH2) and potassium tert-butoxide (KOtBu) under aryne forming conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the methyl groups.
Major Products
Scientific Research Applications
1-Chloro-2,3-dimethylbenzene and 4-chloro-1,2-dimethylbenzene have several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,4-dimethylbenzene: Similar structure but with different positions of chlorine and methyl groups.
3-Chloro-1,2-dimethylbenzene: Another isomer with chlorine and methyl groups at different positions.
Uniqueness
1-Chloro-2,3-dimethylbenzene and 4-chloro-1,2-dimethylbenzene are unique due to their specific substitution patterns, which influence their chemical reactivity and applications. The position of the substituents affects the electronic distribution on the benzene ring, making these compounds distinct from their isomers .
Properties
IUPAC Name |
1-chloro-2,3-dimethylbenzene;4-chloro-1,2-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H9Cl/c1-6-3-4-8(9)5-7(6)2;1-6-4-3-5-8(9)7(6)2/h2*3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBWEBDHSKHWPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C.CC1=C(C=C(C=C1)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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